2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
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Description
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Scientific Research Applications
Chemical Mechanisms and Applications
Acidolysis of Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including ones with 3,4-dimethoxyphenyl units, shows different mechanisms depending on the presence of the γ-hydroxymethyl group. These findings are significant for understanding the chemical processes in lignin degradation and its application in biofuel production and material science (Yokoyama, 2015).
Metal Thiophosphates
A comprehensive review of metal thiophosphates, which involve thiophene structures, outlines their potential in various fields such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes. This highlights the importance of thiophene derivatives in the development of multifunctional materials (Yang et al., 2021).
Synthesis of Thiophenes
A study on the synthesis of thiophenes, which are essential in the structure of interest, discusses their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. This research underscores the versatility and importance of thiophene derivatives in drug development and material science (Xuan, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source
|
Record name | ST064893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source
|
Record name | ST064893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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